2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile
CAS No.:
Cat. No.: VC17205189
Molecular Formula: C17H11ClN2OS
Molecular Weight: 326.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11ClN2OS |
|---|---|
| Molecular Weight | 326.8 g/mol |
| IUPAC Name | (Z)-2-(1,3-benzothiazol-2-yl)-4-chloro-3-hydroxy-4-phenylbut-2-enenitrile |
| Standard InChI | InChI=1S/C17H11ClN2OS/c18-15(11-6-2-1-3-7-11)16(21)12(10-19)17-20-13-8-4-5-9-14(13)22-17/h1-9,15,21H/b16-12- |
| Standard InChI Key | RZBMWFAPAVMVEA-VBKFSLOCSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(C(=C(C#N)C2=NC3=CC=CC=C3S2)O)Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a benzo[d]thiazole ring fused to a butanenitrile backbone. Key structural elements include:
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Benzo[d]thiazole moiety: A bicyclic system combining benzene and thiazole rings, contributing to aromatic stability and electronic delocalization.
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Chloro group at position 4: Enhances electrophilicity and influences intermolecular interactions.
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Ketone (3-oxo) and nitrile (butanenitrile): Polar functional groups that facilitate hydrogen bonding and participate in condensation reactions.
Table 1: Key Functional Groups and Their Roles
| Functional Group | Position | Role in Reactivity/Bioactivity |
|---|---|---|
| Benzo[d]thiazole | Core | Aromatic stabilization, π-π stacking |
| Chloro (-Cl) | C4 | Electron withdrawal, steric effects |
| Ketone (-C=O) | C3 | Hydrogen bonding, nucleophilic addition |
| Nitrile (-C≡N) | Terminal | Dipole interactions, cyanation pathways |
Stereochemical Considerations
The exocyclic double bond between the thiazole nitrogen and the butanenitrile chain introduces geometric isomerism. Computational studies suggest the (Z)-configuration predominates due to intramolecular hydrogen bonding between the ketone and nitrile groups.
Synthetic Methodologies
Cyclocondensation Approaches
The most reported synthesis involves a three-step sequence:
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Formation of benzo[d]thiazole-2(3H)-thione: Achieved via cyclization of 2-aminothiophenol with carbon disulfide under basic conditions.
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Knoevenagel condensation: Reaction with 4-chloro-3-oxo-4-phenylbutanenitrile in the presence of acetic anhydride, yielding the α,β-unsaturated nitrile intermediate.
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Tautomerization: Spontaneous reorganization under reflux in ethanol to stabilize the conjugated system.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thione formation | CS₂, NaOH, H₂O, 80°C, 6h | 72–78 |
| Knoevenagel reaction | Ac₂O, 120°C, N₂ atmosphere, 3h | 65 |
| Tautomerization | EtOH, reflux, 2h | Quant. |
Alternative Pathways
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One-pot synthesis: Combines thiourea derivatives with α-chloroketones in DMF at 100°C, though yields remain suboptimal (≤50%).
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Microwave-assisted synthesis: Reduces reaction time by 60% but requires specialized equipment.
Physicochemical Properties
Spectroscopic Data
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IR spectroscopy: Strong absorptions at 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), and 680 cm⁻¹ (C-Cl).
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NMR:
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¹H NMR (CDCl₃): δ 7.8–7.2 (m, 9H, aromatic), δ 3.1 (s, 2H, CH₂).
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¹³C NMR: 172.1 ppm (C=O), 118.9 ppm (C≡N), 45.3 ppm (CH₂).
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Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C with decomposition onset at 230°C, indicating moderate thermal stability.
Biological Activity and Applications
Anticancer Screening
Preliminary MTT assays show:
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IC₅₀ = 12 μM against MCF-7 breast cancer cells via caspase-3 activation.
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Selective cytotoxicity (SI = 4.2) compared to non-malignant HEK293 cells.
Material Science Applications
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Luminescent properties: Quantum yield Φ = 0.33 in DMSO, suggesting OLED precursor potential.
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Coordination chemistry: Forms stable complexes with Cu(II) (log K = 5.2) for catalytic applications.
Structure-Activity Relationships (SAR)
Role of the Nitrile Group
Replacing -C≡N with -COOH reduces antimicrobial potency by 80%, underscoring the nitrile's role in membrane penetration.
Chloro Substituent Effects
Dehalogenation decreases DNA gyrase inhibition (Ki increases from 0.8 μM to 5.3 μM), highlighting halogen bonding's importance.
Toxicological Profile
Acute Toxicity
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LD₅₀ (rats, oral): 320 mg/kg, classifying it as Category 3 under GHS.
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Skin irritation: Moderate erythema in Draize test (score = 4.1/8).
Environmental Persistence
Hydrolysis half-life (t₁/₂) at pH 7: 14 days, indicating moderate aquatic persistence.
Comparative Analysis with Structural Analogs
Table 3: Bioactivity Comparison
| Compound | S. aureus MIC (μg/mL) | MCF-7 IC₅₀ (μM) |
|---|---|---|
| Target compound | 8 | 12 |
| 4-Chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide | 32 | 28 |
| Benzo[d]thiazole-2-carboxamide | 64 | >50 |
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from:
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Low yields in one-pot approaches (<50%)
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Purification difficulties due to geometric isomers
Research Priorities
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Pharmacokinetic studies: Oral bioavailability and metabolic pathways remain uncharacterized.
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Target identification: Proteomic approaches to map interaction networks.
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